N~2~-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~2~-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a glycinamide backbone, with additional ethyl and methoxyethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Sulfonyl Chloride: The synthesis begins with the preparation of the sulfonyl chloride derivative from 4-methylbenzenesulfonyl chloride. This step involves the reaction of 4-methylbenzenesulfonyl chloride with thionyl chloride (SOCl~2~) under reflux conditions.
Amidation Reaction: The sulfonyl chloride is then reacted with glycinamide in the presence of a base such as triethylamine (TEA) to form the sulfonyl glycinamide intermediate.
Alkylation: The final step involves the alkylation of the sulfonyl glycinamide intermediate with ethyl iodide and 2-methoxyethyl bromide in the presence of a suitable base like potassium carbonate (K~2~CO~3~).
Industrial Production Methods
Industrial production of N2-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~2~-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N~2~-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Medicinal Chemistry: The compound’s sulfonamide structure makes it a potential candidate for drug development, particularly as an antibacterial or antifungal agent.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N2-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-ethyl-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-ethyl-N~1~-(2-methoxyethyl)-N~2~-(4-chlorophenylsulfonyl)glycinamide
- N~2~-ethyl-N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenylsulfonyl)glycinamide
Uniqueness
N~2~-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s specificity and potency in various applications.
Properties
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-16(11-14(17)15-9-10-20-3)21(18,19)13-7-5-12(2)6-8-13/h5-8H,4,9-11H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIMHNYUCAZZGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCCOC)S(=O)(=O)C1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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